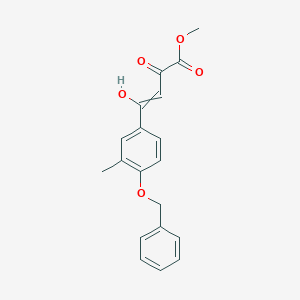
C19H18O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C19H18O5 is a complex organic compound with a unique structure that includes both aromatic and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C19H18O5 typically involves multi-step organic reactions. One common method involves the esterification of 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product.
化学反応の分析
Types of Reactions
C19H18O5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of 4-oxo-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate.
Reduction: Formation of 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobutanol.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
科学的研究の応用
C19H18O5 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用機序
The mechanism by which C19H18O5 exerts its effects involves interactions with specific molecular targets. For example, its antioxidant activity may be attributed to its ability to donate hydrogen atoms to neutralize free radicals. The compound’s structure allows it to interact with various enzymes, potentially inhibiting their activity and modulating biochemical pathways.
類似化合物との比較
Similar Compounds
- Methyl 4-hydroxy-4-(3-methyl-4-methoxyphenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(3-methyl-4-ethoxyphenyl)-2-oxobut-3-enoate
- Methyl 4-hydroxy-4-(3-methyl-4-propoxyphenyl)-2-oxobut-3-enoate
Uniqueness
C19H18O5 is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature may enhance its interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C19H18O5 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC名 |
methyl 4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3 |
InChIキー |
OYZXFEYPXDHMER-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















